GLP-1R modulator L7-028 is a novel compound that acts as an allosteric modulator of the glucagon-like peptide-1 receptor (GLP-1R). It enhances the binding affinity of glucagon-like peptide-1 to its receptor, which is critical for regulating glucose metabolism and insulin secretion. The compound has garnered attention for its potential therapeutic applications in managing diabetes and other metabolic disorders. The chemical structure of L7-028 is characterized by its molecular formula, , and it has a molecular weight of 392.49 g/mol. The effective concentration at which it enhances GLP-1 activity is reported to be approximately .
L7-028 is classified under the category of allosteric modulators, specifically targeting class B G protein-coupled receptors. These receptors play a vital role in various physiological processes, including insulin secretion and glucose homeostasis. The compound was developed through extensive research aimed at identifying effective modulators that can enhance receptor activity without directly mimicking the endogenous peptide ligands .
The synthesis of GLP-1R modulator L7-028 involves multiple steps, beginning with the preparation of intermediate compounds followed by specific reactions to yield the final product. Key methods include:
The molecular structure of L7-028 can be represented as follows:
The precise arrangement of atoms within the molecule contributes to its functional properties as an allosteric modulator .
L7-028 undergoes several chemical reactions that are crucial for its function:
The outcomes of these reactions depend significantly on the reagents used and the specific reaction conditions applied during synthesis .
The mechanism by which GLP-1R modulator L7-028 operates involves its binding to a transmembrane site on the GLP-1 receptor. This interaction enhances the receptor's affinity for glucagon-like peptide-1, leading to:
This mechanism highlights the compound's potential in therapeutic applications targeting metabolic disorders .
The physical properties of GLP-1R modulator L7-028 include:
These properties are essential for understanding the compound's behavior in various environments, particularly in biological systems where it may be utilized .
GLP-1R modulator L7-028 has diverse applications in scientific research:
Glucagon-like peptide-1 receptor (GLP-1R) belongs to the class B family of G protein-coupled receptors (GPCRs) and is critically expressed in pancreatic β-cells, neurons, cardiomyocytes, and immune cells. Its activation triggers glucose-dependent insulin secretion by stimulating adenylate cyclase, thereby increasing intracellular cyclic adenosine monophosphate (cAMP) levels. This cascade activates protein kinase A (PKA) and exchange protein activated by cAMP 2 (Epac2), which potentiate insulin exocytosis and gene transcription. Concurrently, GLP-1R signaling suppresses glucagon release from pancreatic α-cells and decelerates gastric emptying, collectively reducing postprandial hyperglycemia. Beyond glycemic regulation, GLP-1R activation promotes β-cell proliferation and inhibits apoptosis via phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathways, thereby preserving functional β-cell mass. The receptor’s distribution in extra-pancreatic tissues underpins additional physiological roles, including cardioprotection through enhanced endothelial function and reduced inflammation, as well as neuroprotection via modulation of synaptic plasticity [3] [10].
Table 1: Key Downstream Signaling Pathways of Glucagon-Like Peptide-1 Receptor Activation
| Signaling Pathway | Biological Outcome | Tissue/Cell Type |
|---|---|---|
| cAMP/PKA | Enhanced insulin exocytosis | Pancreatic β-cells |
| cAMP/Epac2 | Amplified calcium influx | Pancreatic β-cells |
| PI3K/Akt | Suppression of apoptosis | Pancreatic β-cells, neurons |
| STAT3 | Anti-inflammatory macrophage polarization | Immune cells |
| p38 MAPK | Cardioprotection | Cardiomyocytes |
Orthosteric glucagon-like peptide-1 receptor agonists (e.g., exenatide, liraglutide) face limitations including peptide instability, subcutaneous administration requirements, and gastrointestinal side effects. Allosteric modulators offer a distinct pharmacological approach by binding spatially distinct transmembrane sites to fine-tune receptor conformation. Unlike orthosteric agonists, positive allosteric modulators (PAMs) preserve glucose-dependent insulin secretion, mitigating hypoglycemia risk. They exhibit probe dependence, meaning their effects manifest only when endogenous glucagon-like peptide-1 is present, thus leveraging physiological feedback mechanisms. This property enhances therapeutic safety for chronic conditions like type 2 diabetes mellitus and obesity. Furthermore, allosteric modulators typically display ceiling effects, preventing over-activation of signaling pathways. The small molecule nature of compounds like L7-028 (molecular weight: 392.49 g/mol) enables oral bioavailability and blood-brain barrier penetration, expanding potential applications to neuro-metabolic disorders [1] [2] [5].
Table 2: Therapeutic Advantages of Glucagon-Like Peptide-1 Receptor Allosteric Modulators vs. Orthosteric Agonists
| Property | Allosteric Modulators (e.g., L7-028) | Orthosteric Agonists (e.g., Semaglutide) |
|---|---|---|
| Binding Site | Transmembrane domain | Extracellular N-terminal domain |
| Glucose Dependence | Preserved | Variable |
| Administration Route | Oral potential | Subcutaneous/Injectable |
| Probe Specificity | Endogenous glucagon-like peptide-1 dependent | Direct activation |
| Molecular Weight | Low (<500 Da) | High (>3,000 Da) |
The evolution of glucagon-like peptide-1 receptor modulators commenced with peptide-based agonists derived from exendin-4 (exenatide) or human glucagon-like peptide-1 analogs (liraglutide). While effective, their susceptibility to dipeptidyl peptidase-4 (DPP-4) degradation necessitated chemical modifications like fatty acid acylation or fusion proteins (e.g., albiglutide). The first-generation small-molecule modulators emerged circa 2010, focusing on improving pharmacokinetics. Compound Boc5, a cyclobutane derivative, demonstrated oral activity but lacked sufficient potency (EC₅₀ >10 μM). Subsequent optimization yielded L7-028 (disclosed in 2019), featuring a benzamide-piperidine scaffold optimized for transmembrane binding. With an EC₅₀ of 11.01 ± 2.73 μM in enhancing glucagon-like peptide-1 binding, L7-028 increased cAMP production efficacy by 2.1-fold at 30 μM in CHO-hGLP-1R cells. Structural analyses reveal its interaction with residues in helices 6–7, stabilizing an active receptor conformation without intrinsic agonism. This represents a strategic shift toward biased modulation, where selective enhancement of cAMP signaling—without β-arrestin recruitment—may optimize metabolic efficacy while minimizing adverse effects. Current research targets derivatives with improved solubility and sub-micromolar potency to overcome L7-028’s metabolic instability (63% degradation in hepatic microsomes at 1 hour) [1] [2] [4].
The trajectory underscores a broader trend: integrating computational chemistry and high-throughput FRET assays for GPCR allostery mapping. Future directions include dual/triple-target modulators (e.g., glucagon-like peptide-1 receptor/glucose-dependent insulinotropic polypeptide receptor) to exploit synergistic metabolic pathways [5] [6] .
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.:
CAS No.: 593-80-6